1-(3,4-Dichlorophenyl)propan-1-ol

Description

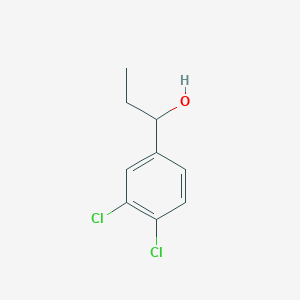

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYGECCAJOYJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 1-(3,4-Dichlorophenyl)propan-1-ol

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 1-(3,4-Dichlorophenyl)propan-1-ol, a chiral secondary alcohol with significant potential as a synthetic intermediate in pharmaceutical and materials science research. This document details the molecule's core chemical structure, physicochemical properties, and a validated synthetic pathway via the Grignard reaction. Furthermore, it establishes a complete analytical framework for structural verification and purity assessment, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also addresses the critical aspect of its stereochemistry and the implications for its application in developing enantiomerically pure active pharmaceutical ingredients. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's synthesis and characterization.

Introduction and Molecular Overview

1-(3,4-Dichlorophenyl)propan-1-ol is an aromatic alcohol characterized by a dichlorinated phenyl ring attached to a propan-1-ol backbone. The presence of the two chlorine atoms on the benzene ring at positions 3 and 4 significantly influences the molecule's electronic properties and reactivity. The hydroxyl group is located at the first carbon of the propyl chain, which is also a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Its structural properties make it a valuable building block in organic synthesis.

Key Identifiers:

-

IUPAC Name: 1-(3,4-Dichlorophenyl)propan-1-ol

-

Synonyms: 3,4-Dichloro-α-ethylbenzenemethanol

-

CAS Number: 53984-12-6[1]

-

Molecular Formula: C₉H₁₀Cl₂O[2]

-

Molecular Weight: 205.08 g/mol

The structural formula, including the chiral center, is depicted below.

Caption: 2D structure of 1-(3,4-Dichlorophenyl)propan-1-ol highlighting the chiral center (C*).

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Cl₂O | PubChem[2] |

| Molecular Weight | 205.08 g/mol | Calculated |

| Monoisotopic Mass | 204.01086 Da | PubChem[2] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Inferred |

| XLogP3 (Predicted) | 3.8 | PubChem[2] |

| Boiling Point | Not available; expected to be >250 °C at atmospheric pressure. | Inferred |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, diethyl ether, and dichloromethane. | Inferred[3][4] |

Synthesis Pathway: The Grignard Reaction

The most direct and reliable method for synthesizing 1-(3,4-Dichlorophenyl)propan-1-ol is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[5][6] For this synthesis, ethylmagnesium bromide reacts with 3,4-dichlorobenzaldehyde.

The reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: Ethyl bromide reacts with magnesium metal in anhydrous diethyl ether to form ethylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde.

-

Acidic Workup: The resulting magnesium alkoxide intermediate is protonated by the addition of a dilute acid (e.g., aqueous HCl or NH₄Cl) to yield the final alcohol product.

Caption: Workflow for the synthesis and purification of 1-(3,4-Dichlorophenyl)propan-1-ol.

Experimental Protocol: Synthesis

Materials:

-

3,4-Dichlorobenzaldehyde (1 eq.)[7]

-

Magnesium turnings (1.2 eq.)

-

Ethyl bromide (1.2 eq.)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Grignard Reagent Preparation:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a few drops of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it does not start, gentle warming or the addition of an iodine crystal can be used for activation.[6]

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

-

-

Reaction with Aldehyde:

-

Dissolve 3,4-dichlorobenzaldehyde in anhydrous diethyl ether and cool the solution in an ice bath (0 °C).

-

Add the prepared Grignard reagent to the aldehyde solution dropwise via a cannula or dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.[8]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural elucidation.

Caption: Analytical workflow for the structural confirmation of the final product.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.2 (m, 3H, Ar-H); ~4.6 (t, 1H, CH-OH); ~2.5 (s, 1H, -OH); ~1.8-1.6 (m, 2H, -CH₂-); ~0.9 (t, 3H, -CH₃). Note: The -OH proton signal can be broad and its chemical shift is concentration-dependent.[9][10] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-125 (Ar-C); ~75 (CH-OH); ~32 (-CH₂-); ~10 (-CH₃). |

| IR (Infrared) (Liquid Film) | ν (cm⁻¹): ~3400 (broad, O-H stretch); ~3100-3000 (aromatic C-H stretch); ~2960-2850 (aliphatic C-H stretch); ~1100 (C-O stretch); ~820 (aromatic C-Cl stretch).[11][12] |

| Mass Spec. (MS) | [M]⁺ at m/z 204/206/208 (isotope pattern for 2 Cl atoms); [M-H₂O]⁺ at m/z 186; [M-C₂H₅]⁺ (alpha-cleavage) at m/z 175.[13][14][15] |

Chirality and Stereochemistry

The carbon atom bonded to the hydroxyl group (C1 of the propanol chain) is a chiral center as it is attached to four different substituents: a hydrogen atom, a hydroxyl group, an ethyl group, and a 3,4-dichlorophenyl group. Consequently, 1-(3,4-Dichlorophenyl)propan-1-ol exists as a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-1-(3,4-Dichlorophenyl)propan-1-ol.

In drug development, it is a regulatory requirement to study the pharmacological and toxicological profiles of individual enantiomers, as they often exhibit different biological activities.[16][17] The synthesis described above produces a racemic mixture (a 1:1 ratio of both enantiomers).

Chiral Separation: The resolution of this racemic mixture into its constituent enantiomers is a critical step for its use in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[16] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including alcohols.[16][18] The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is crucial for achieving optimal separation.[18]

Potential Applications and Biological Significance

While 1-(3,4-Dichlorophenyl)propan-1-ol itself may not be a final drug product, it serves as a crucial chiral intermediate. The dichlorophenyl moiety is present in numerous biologically active compounds. For instance, the ketone precursor, 3',4'-Dichloropropiophenone, is used in the synthesis of antidepressant agents and mGlu5 receptor modulators.[3]

Therefore, enantiomerically pure forms of 1-(3,4-Dichlorophenyl)propan-1-ol are highly valuable starting materials for the stereoselective synthesis of complex pharmaceutical targets. Access to either the (R)- or (S)-enantiomer allows for the precise construction of chiral drugs, ensuring that only the desired, active stereoisomer is produced, thereby improving efficacy and reducing potential side effects associated with the inactive or harmful enantiomer.

Safety and Handling

No specific toxicity data is readily available for 1-(3,4-Dichlorophenyl)propan-1-ol. However, based on its precursors and structure, standard laboratory precautions should be strictly followed.

-

Precursors: The starting material, 3,4-dichlorobenzaldehyde, is corrosive and can cause severe skin burns and eye damage.[19]

-

Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

This guide provides a foundational understanding of 1-(3,4-Dichlorophenyl)propan-1-ol. The protocols and data herein are intended to facilitate further research and development involving this versatile chemical intermediate.

References

-

PubChemLite. (1r)-1-(3,4-dichlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

-

University of Wisconsin-Madison. Grignard Reaction. [Link]

-

PubChem. 1-(3,4-Dichlorophenyl)-1-propanone. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol. National Center for Biotechnology Information. [Link]

-

ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

-

Wiley Online Library. Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

PubChem. 1-(3,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-1-ol. [Link]

-

SpringerLink. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

-

Filo. The mass spectrum for propan-1-ol is shown in figure 25. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-1-ol. [Link]

-

PubChem. 3,4-Dichlorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione. [Link]

-

University of Calgary. 13C NMR of 1-Propanol. [Link]

-

VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

Chromatography Today. Develop Chiral Separation Methods with Daicel's Immobilized Columns. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000270. [Link]

- Google Patents. US6407298B1 - Process for the preparation of (p-chlorophenyl)

-

Doc Brown's Chemistry. proton nmr spectrum of propan-1-ol. [Link]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

National Institute of Standards and Technology. 1-Propanol - NIST WebBook. [Link]

-

YouTube. Mass Spectrometry of Alcohols. [Link]

-

Organic Syntheses. catalytic enantioselective addition of dialkylzincs to aldehydes. [Link]

-

National Institute of Standards and Technology. 1-Propanol, 2,3-dichloro-. [Link]

Sources

- 1. 1-(3,4-DICHLOROPHENYL)-1-PROPANOL|53984-12-6(53984-12-6)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 2. PubChemLite - (1r)-1-(3,4-dichlorophenyl)propan-1-ol (C9H10Cl2O) [pubchemlite.lcsb.uni.lu]

- 3. CAS 6582-42-9: 1-(3,4-Dichlorophenyl)-1-propanone [cymitquimica.com]

- 4. 3,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 22710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. adichemistry.com [adichemistry.com]

- 7. 3,4-Dichlorobenzaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Synthesis routes of 1-(3,4-Dimethoxyphenyl)propan-1-ol [benchchem.com]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 1-Propanol [webbook.nist.gov]

- 13. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. The mass spectrum for propan-1-ol is shown in figure 25. Figure 25 Mass .. [askfilo.com]

- 15. youtube.com [youtube.com]

- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 18. chiraltech.com [chiraltech.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

molecular weight and formula of 3,4-dichloro-alpha-ethylbenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmacophore

In the landscape of modern medicinal chemistry, the dichlorophenyl moiety is a recurring structural motif, strategically employed to enhance the efficacy and metabolic stability of drug candidates. This guide focuses on a specific, yet significant, member of this class: 1-(3,4-dichlorophenyl)propan-1-ol, also known by its less systematic name, 3,4-dichloro-alpha-ethylbenzenemethanol. This secondary alcohol, featuring a chiral center at the carbinol carbon, represents a critical building block and a potential pharmacophore in its own right. The presence of the 3,4-dichlorinated benzene ring significantly influences the molecule's electronic properties and lipophilicity, making it an attractive scaffold for interacting with a variety of biological targets. This document provides a comprehensive overview of its chemical identity, synthesis, and potential applications, offering a foundational resource for researchers engaged in the design and development of novel therapeutics.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. The following section delineates the molecular formula, weight, and structure of 1-(3,4-dichlorophenyl)propan-1-ol.

Molecular Formula and Weight

The chemical structure of 1-(3,4-dichlorophenyl)propan-1-ol is composed of a 3,4-dichlorinated benzene ring attached to a propan-1-ol backbone at the first carbon. Based on this structure, the molecular formula and weight have been determined.

| Attribute | Value |

| Systematic (IUPAC) Name | 1-(3,4-dichlorophenyl)propan-1-ol |

| Synonym | 3,4-dichloro-alpha-ethylbenzenemethanol |

| Molecular Formula | C₉H₁₀Cl₂O |

| Molecular Weight | 205.08 g/mol |

The molecular weight is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u).

Chemical Structure

The structural arrangement of 1-(3,4-dichlorophenyl)propan-1-ol is pivotal to its chemical behavior and biological activity. The diagram below illustrates the connectivity of the atoms.

Caption: 2D structure of 1-(3,4-dichlorophenyl)propan-1-ol.

Synthesis and Characterization: A Practical Approach

The synthesis of 1-(3,4-dichlorophenyl)propan-1-ol is most commonly and efficiently achieved through the reduction of its corresponding ketone precursor, 1-(3,4-dichlorophenyl)-1-propanone (also known as 3',4'-dichloropropiophenone). This transformation is a staple in synthetic organic chemistry, and various reducing agents can be employed.

Synthetic Workflow

The logical flow for the synthesis and subsequent verification of 1-(3,4-dichlorophenyl)propan-1-ol is outlined below. This workflow emphasizes the conversion of the ketone precursor to the final alcohol product, followed by purification and structural confirmation.

Caption: General workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Reduction of 1-(3,4-Dichlorophenyl)-1-propanone

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(3,4-dichlorophenyl)propan-1-ol using sodium borohydride, a mild and selective reducing agent.

Materials:

-

1-(3,4-Dichlorophenyl)-1-propanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4-dichlorophenyl)-1-propanone (1.0 eq) in anhydrous methanol (10-15 mL per gram of ketone).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Final Product: Collect the fractions containing the pure product and concentrate under reduced pressure to yield 1-(3,4-dichlorophenyl)propan-1-ol as a colorless to pale yellow oil or solid.

Potential Applications in Drug Development

While specific drug development programs centered on 1-(3,4-dichlorophenyl)propan-1-ol are not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest to medicinal chemists. The dichlorophenyl group is a known feature in various bioactive compounds, where it can enhance binding affinity to biological targets and improve pharmacokinetic properties.

The propan-1-ol side chain, with its chiral center, allows for stereospecific interactions with enzymes and receptors. This is a critical consideration in modern drug design, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Derivatives of similar phenylpropanolamines have been investigated for a range of therapeutic applications, including their potential as antidepressant and psychoactive agents. The core structure of 1-(3,4-dichlorophenyl)propan-1-ol serves as a valuable starting point for the synthesis of libraries of related compounds to be screened for various biological activities.

Safety and Handling

As with any chlorinated aromatic compound, appropriate safety precautions must be observed when handling 1-(3,4-dichlorophenyl)propan-1-ol and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before commencing any experimental work.

Conclusion

1-(3,4-Dichlorophenyl)propan-1-ol is a chemically significant molecule with a clear potential for application in the field of drug discovery and development. Its synthesis from readily available starting materials is straightforward, and its structural features make it an attractive scaffold for further chemical modification. This guide provides a foundational understanding of its core properties and a practical approach to its synthesis, empowering researchers to explore its potential in the quest for novel therapeutic agents. The strategic incorporation of the dichlorophenyl moiety, combined with the stereochemical possibilities of the propan-1-ol side chain, ensures that this compound and its derivatives will remain an area of active investigation.

References

Due to the limited availability of specific literature for 1-(3,4-dichloro-alpha-ethylbenzenemethanol), the references provided are for the precursor and related methodologies, which are essential for the synthesis and understanding of the target compound.

Methodological & Application

Application Notes and Protocols: High-Fidelity Synthesis of 1-(3,4-Dichlorophenyl)propan-1-ol

Abstract

This document provides a comprehensive guide for the chemical reduction of the ketone 3,4-dichloropropiophenone to the corresponding secondary alcohol, 1-(3,4-Dichlorophenyl)propan-1-ol. This transformation is a fundamental process in medicinal chemistry and drug development, often serving as a key step in the synthesis of more complex bioactive molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, an exploration of the underlying reaction mechanism, guidelines for reaction monitoring, and protocols for product characterization and safety.

Introduction and Scientific Context

The reduction of aryl ketones to their corresponding secondary alcohols is a cornerstone of organic synthesis. The resulting chiral alcohol moiety is a common pharmacophore in a wide array of therapeutic agents. 3,4-Dichloropropiophenone serves as a readily available starting material, and its conversion to 1-(3,4-dichlorophenyl)propan-1-ol introduces a valuable chiral center for further synthetic elaboration.

The method detailed herein employs sodium borohydride (NaBH₄) as the reducing agent. NaBH₄ is a mild and selective chemoselective reducing agent, particularly suitable for the reduction of aldehydes and ketones.[2][3] Its operational simplicity, high yields, and favorable safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄) make it an ideal choice for this application.[3][4] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves as the proton source for the final alcohol product.[2][5]

Reaction Mechanism: Nucleophilic Hydride Addition

The reduction of 3,4-dichloropropiophenone with sodium borohydride proceeds via a two-step nucleophilic addition mechanism.[2][3]

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) onto the electrophilic carbonyl carbon of the ketone.[2][6] This is the rate-determining step and results in the formation of a tetra-alkoxyborate intermediate, breaking the carbon-oxygen π-bond.

-

Protonation: In the second step, the resulting alkoxide is protonated by the solvent (in this case, methanol), yielding the final secondary alcohol product, 1-(3,4-Dichlorophenyl)propan-1-ol, and a borate ester by-product.[2][5] A subsequent aqueous workup hydrolyzes the borate esters into boric acid and its salts, which can be easily removed.[2]

The overall stoichiometry allows for one mole of sodium borohydride to reduce four moles of the ketone, as each NaBH₄ molecule can deliver four hydride ions.[4][6] However, in practice, a slight excess of the reducing agent is often used to ensure complete conversion.[4]

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 1-(3,4-Dichlorophenyl)propan-1-ol on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 3,4-Dichloropropiophenone | ≥99% | Sigma-Aldrich | 6582-42-9 |

| Sodium Borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich | 16940-66-2 |

| Methanol (MeOH), Anhydrous | ≥99.8% | Fisher Scientific | 67-56-1 |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |

| Hexanes | ACS Grade | VWR | 110-54-3 |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | In-house prep. | 12125-02-9 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |

| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Technologies | 112926-00-8 |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | N/A |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Ice-water bath

-

Magnetic stir plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for flash column chromatography

-

TLC chambers and visualization equipment (UV lamp)

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 1-(3,4-Dichlorophenyl)propan-1-ol.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichloropropiophenone (2.03 g, 10.0 mmol). Dissolve the ketone in 30 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.19 g, 5.0 mmol, 0.5 equivalents) in small portions over a period of 15 minutes. Note: The addition is exothermic and will generate hydrogen gas; ensure adequate ventilation and add slowly to control the reaction rate.[2]

-

Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes. After this time, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[4] (See Section 4 for details). The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the flask again in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution to decompose any excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity) to afford 1-(3,4-Dichlorophenyl)propan-1-ol as a colorless oil or low melting solid. A typical yield after purification is in the range of 85-95%.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the reaction, allowing for the determination of the reaction endpoint.[7][8]

TLC Protocol

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is effective. A good starting ratio is 4:1 (Hexanes:EtOAc). Adjust the polarity as needed to achieve good separation.

-

Spotting: On a single TLC plate, spot the starting material (3,4-dichloropropiophenone), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).[8]

-

Development: Place the plate in a TLC chamber saturated with the mobile phase.

-

Visualization: After development, visualize the spots under a UV lamp at 254 nm.

Interpreting TLC Results

| Compound | Polarity | Expected Rf Value | UV Visualization |

| 3,4-Dichloropropiophenone | Less Polar | Higher Rf (e.g., ~0.6) | Dark Spot |

| 1-(3,4-Dichlorophenyl)propan-1-ol | More Polar | Lower Rf (e.g., ~0.3) | Dark Spot |

The reaction is considered complete when the spot corresponding to the starting material (higher Rf) is absent in the reaction mixture lane. The appearance of a new, lower Rf spot indicates the formation of the more polar alcohol product.

Characterization of 1-(3,4-Dichlorophenyl)propan-1-ol

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, CDCl₃): The following are predicted chemical shifts (δ) and multiplicities based on analogous structures.[9]

-

δ ~7.45 (d, 1H): Aromatic proton ortho to the alcohol-bearing carbon.

-

δ ~7.35 (d, 1H): Aromatic proton meta to the alcohol-bearing carbon.

-

δ ~7.15 (dd, 1H): Aromatic proton ortho to both chloro substituents.

-

δ ~4.60 (t, 1H): Methine proton (CH-OH).

-

δ ~2.0 (s, 1H): Hydroxyl proton (OH), broad, may exchange with D₂O.

-

δ ~1.80 (m, 2H): Methylene protons (CH₂).

-

δ ~0.90 (t, 3H): Methyl protons (CH₃).

-

-

13C NMR (100 MHz, CDCl₃): Predicted chemical shifts.[9][10][11]

-

δ ~145: Aromatic quaternary carbon attached to the propanol chain.

-

δ ~132, 130, 128, 126: Aromatic carbons.

-

δ ~76: Methine carbon (CH-OH).

-

δ ~32: Methylene carbon (CH₂).

-

δ ~10: Methyl carbon (CH₃).

-

Infrared (IR) Spectroscopy

-

Broad absorption band at ~3350 cm⁻¹: O-H stretching of the alcohol.

-

Absorptions at ~2960 cm⁻¹: C-H stretching of the alkyl chain.

-

Absorptions at ~1470 and ~820 cm⁻¹: C=C stretching and C-H bending of the aromatic ring.

-

Absence of a strong absorption at ~1680 cm⁻¹: Confirms the reduction of the starting material's carbonyl group.

Safety and Handling

Proper safety precautions are essential when performing this synthesis. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Reagent and Product Safety Data

| Compound | CAS No. | Hazard Statements | Precautionary Measures |

| 3,4-Dichloropropiophenone | 6582-42-9 | Causes skin and serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wear protective gloves and eye protection. |

| Sodium Borohydride | 16940-66-2 | In contact with water releases flammable gases which may ignite spontaneously. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. | Keep away from water. Handle under inert gas. Wear protective gloves, clothing, and eye/face protection.[12] |

| Methanol | 67-56-1 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. | Keep away from heat/sparks/open flames. Wear protective gloves and eye protection. Use only in a well-ventilated area. |

| 1-(3,4-Dichlorophenyl)propan-1-ol | N/A | Assumed to be harmful if swallowed and an irritant. Handle with care. | Standard laboratory precautions: avoid ingestion, inhalation, and contact with skin and eyes. |

Waste Disposal

-

Aqueous Waste: The aqueous layers from the workup, containing borate salts and ammonium chloride, should be neutralized and disposed of in accordance with local regulations.

-

Organic Waste: Halogenated and non-halogenated organic waste streams should be collected separately for proper disposal.

Conclusion

The reduction of 3,4-dichloropropiophenone to 1-(3,4-Dichlorophenyl)propan-1-ol using sodium borohydride in methanol is a reliable and high-yielding transformation. The protocol described herein, coupled with diligent reaction monitoring and appropriate safety measures, provides a robust method for accessing this valuable synthetic intermediate. The principles and techniques outlined in this application note are broadly applicable to the reduction of other aryl ketones, serving as a foundational procedure for researchers in synthetic and medicinal chemistry.

References

-

OrgoSolver. (n.d.). Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting information for Org. Biomol. Chem., 2013, 11, 929–937. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

-

ResearchGate. (2019, December 4). Reduction using sodium borohyride? Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

-

Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 16). 9.3B: Uses of TLC. Retrieved from [Link]

-

PubMed. (2018, February 2). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Retrieved from [Link]

-

Studylib. (n.d.). Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. Retrieved from [Link]...

-

University of Puget Sound. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using NaBH4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Boston University. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

PubChem. (n.d.). 3,4'-Dichloropropiophenone. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. Retrieved from [Link]

Sources

- 1. CAS 6582-42-9: 1-(3,4-Dichlorophenyl)-1-propanone [cymitquimica.com]

- 2. orgosolver.com [orgosolver.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. studylib.net [studylib.net]

- 5. echemi.com [echemi.com]

- 6. ecochem.com.co [ecochem.com.co]

- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

using 1-(3,4-Dichlorophenyl)propan-1-ol as a pharmaceutical intermediate

Application Note: Enantioselective Processing of 1-(3,4-Dichlorophenyl)propan-1-ol for Pharmaceutical Synthesis

Executive Summary & Application Context

Molecule: 1-(3,4-Dichlorophenyl)propan-1-ol (DCP-1-ol) CAS: 35380-33-3 (Racemic) Role: Chiral Building Block / Pharmacophore Scaffold

The 3,4-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, appearing frequently in Central Nervous System (CNS) agents (e.g., Sertraline, Indatraline) and antimicrobial azoles due to its metabolic stability and lipophilicity. 1-(3,4-Dichlorophenyl)propan-1-ol serves as a versatile chiral synthon. Its enantiopurity is critical because the biological activity of downstream APIs—such as serotonin-norepinephrine reuptake inhibitors (SNRIs)—is often strictly stereodependent.

This Application Note details a robust, scalable workflow for synthesizing the racemic alcohol and subsequently resolving it into high-purity enantiomers using Biocatalytic Kinetic Resolution (BKR) . This method offers superior atom economy and environmental metrics compared to classical diastereomeric crystallization.

Chemical Synthesis of Racemic DCP-1-ol

Before resolution, the racemic alcohol must be synthesized. The most reliable industrial route involves the reduction of the corresponding ketone, 3,4-dichloropropiophenone.

Protocol 1: Sodium Borohydride Reduction

Rationale: NaBH₄ is preferred over LiAlH₄ for safety, cost, and chemoselectivity (avoiding dechlorination of the aromatic ring).

Reagents:

-

3,4-Dichloropropiophenone (1.0 eq)

-

Sodium Borohydride (NaBH₄) (0.6 eq)

-

Methanol (MeOH) (Solvent, 10 volumes)

-

1N HCl (Quenching agent)

Step-by-Step Methodology:

-

Setup: In a clean, dry 3-neck round-bottom flask equipped with a thermometer and magnetic stirrer, dissolve 3,4-dichloropropiophenone in MeOH. Cool the solution to 0–5°C using an ice bath.

-

Addition: Add solid NaBH₄ portion-wise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

Monitoring: Check progress via TLC (Hexane:EtOAc 8:2). The ketone spot (Rf ~0.7) should disappear, replaced by the alcohol (Rf ~0.4).

-

Quench: Cool back to 5°C. Slowly add 1N HCl until pH ~6. Caution: Hydrogen gas evolution will occur.

-

Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expect >95% yield of racemic 1-(3,4-Dichlorophenyl)propan-1-ol as a clear, viscous oil.

Core Application: Enzymatic Kinetic Resolution (EKR)

This is the critical value-add step. We utilize Lipase B from Candida antarctica (CAL-B) (immobilized as Novozym 435) to selectively acylate the (R)-enantiomer, leaving the desired (S)-alcohol (or vice versa, depending on the specific drug target requirements).

Mechanism: CAL-B follows the empirical "Kazlauskas Rule," typically acylating the (R)-enantiomer of secondary alcohols faster than the (S)-enantiomer.

Protocol 2: CAL-B Mediated Resolution

Rationale: Vinyl acetate is used as the acyl donor because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction irreversible and driving the equilibrium forward.

Reagents:

-

Racemic 1-(3,4-Dichlorophenyl)propan-1-ol (1.0 eq)

-

Vinyl Acetate (3.0 eq)

-

Immobilized CAL-B (Novozym 435) (10-20% w/w relative to substrate)

-

MTBE or Toluene (Solvent, 10 volumes)

Step-by-Step Methodology:

-

Preparation: Dissolve the racemic alcohol in dry MTBE. Add Vinyl Acetate.[1]

-

Initiation: Add the immobilized enzyme beads.

-

Incubation: Shake or stir gently at 30°C. Note: Violent stirring can pulverize the enzyme beads, complicating filtration.

-

Monitoring: Monitor conversion by Chiral HPLC (see Section 4). The reaction should be stopped at exactly 50% conversion (theoretical maximum for kinetic resolution) to maximize enantiomeric excess (ee).

-

Termination: Filter off the enzyme beads (can be washed and reused).

-

Separation: The filtrate contains the unreacted (S)-alcohol and the newly formed (R)-acetate. Separate these via flash column chromatography (Silica gel; Gradient 0-20% EtOAc in Hexane). The ester elutes first, followed by the alcohol.

Data Summary: Expected Results

| Parameter | Value | Notes |

| Conversion | ~50% | Ideal endpoint for Kinetic Resolution |

| ee (Product Acetate) | >98% | Usually the (R)-enantiomer |

| ee (Remaining Alcohol) | >97% | Usually the (S)-enantiomer |

| E-Value (Selectivity) | >100 | Indicates highly efficient resolution |

Visualization of Workflow

The following diagram illustrates the integrated workflow from synthesis to resolution and downstream coupling.

Caption: Workflow for the chemo-enzymatic synthesis of chiral 3,4-dichlorophenyl pharmacophores.

Quality Control: Chiral HPLC Method

Accurate determination of enantiomeric excess (ee) is non-negotiable.

Method Parameters:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Dichlorophenyl absorption) and 254 nm.

-

Temperature: 25°C.

Acceptance Criteria:

-

Tailing Factor: < 1.2.

-

Enantiomeric Purity: > 98.0% ee for downstream processing.[4]

Downstream Application: Mitsunobu Inversion

Once the chiral alcohol (e.g., (S)-DCP-1-ol) is isolated, it is often converted to an amine or ether with inversion of stereochemistry.

Protocol 3: Conversion to Chiral Azide (Amine Precursor)

Rationale: The Mitsunobu reaction inverts the stereocenter (S

Reagents:

-

(S)-1-(3,4-Dichlorophenyl)propan-1-ol

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Diphenylphosphoryl azide (DPPA) (1.2 eq)

-

THF (Anhydrous)

Procedure:

-

Dissolve alcohol and PPh₃ in THF under Nitrogen. Cool to 0°C.

-

Add DPPA.

-

Add DIAD dropwise (maintain T < 5°C).

-

Stir at 0°C for 1h, then warm to RT overnight.

-

Result: Formation of the chiral azide with inverted stereochemistry.

Safety & Handling (SDS Highlights)

-

3,4-Dichlorophenyl moiety: Compounds containing this group are often lipophilic and can be skin sensitizers. Wear nitrile gloves and long sleeves.

-

Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with water/acid. Ensure good ventilation.[5][6][7]

-

Vinyl Acetate: Flammable liquid and potential carcinogen. Handle in a fume hood.

-

Waste Disposal: The aqueous waste from the reduction contains boron salts; dispose of according to specific chemical waste regulations.

References

-

Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates. In Handbook of Chiral Chemicals. CRC Press.

-

Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.Tetrahedron: Asymmetry, 15(21), 3331-3351.

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[8][9]Angewandte Chemie International Edition, 43(7), 788-824.

-

Daicel Corporation. (n.d.).[10] Instruction Manual for Chiralpak AD-H and Chiralcel OD-H.

-

PubChem Database. (2024). Compound Summary: 3,4-Dichloropropiophenone. National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. aaronchem.com [aaronchem.com]

- 8. repository.tudelft.nl [repository.tudelft.nl]

- 9. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

Application Note & Protocol: A Two-Step Synthesis of 1-(3,4-Dichlorophenyl)propan-1-amine from its Secondary Alcohol Precursor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the synthesis of the primary amine 1-(3,4-Dichlorophenyl)propan-1-amine, a valuable building block in medicinal chemistry and materials science. The protocol outlines a robust and efficient two-step synthetic pathway commencing from the corresponding secondary alcohol, 1-(3,4-dichlorophenyl)propan-1-ol. The methodology is designed for high fidelity and yield, involving an initial mild oxidation of the alcohol to its ketone intermediate, followed by a direct reductive amination to yield the target primary amine. This guide emphasizes the mechanistic rationale behind procedural choices, provides comprehensive, step-by-step protocols, and includes critical parameters for reaction monitoring and product purification, ensuring reproducibility for researchers in a drug development or chemical synthesis setting.

Synthetic Strategy and Mechanistic Rationale

The conversion of a secondary alcohol to a primary amine is a non-trivial transformation that cannot be achieved in a single step. The most reliable and widely adopted strategy involves a two-stage process that leverages well-understood and high-yielding reactions in organic synthesis.

-

Step 1: Oxidation of the Secondary Alcohol. The initial step involves the oxidation of the hydroxyl group in 1-(3,4-dichlorophenyl)propan-1-ol to form the corresponding carbonyl group of the ketone, 1-(3,4-dichlorophenyl)propan-1-one. For secondary alcohols, this transformation can be achieved with high selectivity, as there is no risk of over-oxidation to a carboxylic acid, a common issue with primary alcohols.[1][2] The choice of a mild oxidizing agent is crucial to prevent unwanted side reactions and ensure a clean conversion.

-

Step 2: Reductive Amination of the Ketone. The intermediate ketone is then converted to the target primary amine. Reductive amination is a powerful and atom-economical method for forming C-N bonds.[3] The process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.[4] This one-pot reaction is highly efficient and is a cornerstone of amine synthesis in modern chemistry.[5]

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from the precursor alcohol and proceeding through the key ketone intermediate to the final amine product.

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Dichloromethane is a suspected carcinogen, and pyridinium chlorochromate (PCC) is toxic and an oxidizer; handle with extreme care.

Part A: Oxidation of 1-(3,4-dichlorophenyl)propan-1-ol

Principle: This protocol utilizes Pyridinium Chlorochromate (PCC), a mild and selective oxidizing agent, for the conversion of the secondary alcohol to a ketone.[6] PCC is favored for its ability to perform the oxidation efficiently at room temperature without requiring harsh acidic conditions, thus minimizing side reactions.[7] The reagent is prepared as an adduct of pyridine, chromium trioxide, and HCl.

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-(3,4-dichlorophenyl)propan-1-ol | 205.07 | 5.00 g | 24.38 | Starting Material (1.0 eq) |

| Pyridinium Chlorochromate (PCC) | 215.56 | 7.88 g | 36.57 | Oxidizing Agent (1.5 eq) |

| Celite® (or Silica Gel) | N/A | ~10 g | N/A | Filtration aid |

| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | N/A | Reaction Solvent |

| Diethyl Ether, anhydrous | 74.12 | As needed | N/A | For filtration and extraction |

| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | As needed | N/A | Drying Agent |

| Hexanes/Ethyl Acetate | N/A | As needed | N/A | Eluent for Column Chromatography |

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (7.88 g, 36.57 mmol) and approximately 10 g of Celite® or silica gel. Add 100 mL of anhydrous dichloromethane (DCM).

-

Addition of Alcohol: Dissolve 1-(3,4-dichlorophenyl)propan-1-ol (5.00 g, 24.38 mmol) in 50 mL of anhydrous DCM. Add this solution to the PCC suspension in a single portion. The mixture will become a dark brown/black slurry.

-

Reaction Monitoring: Seal the flask with a septum and stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours. The disappearance of the alcohol spot and the appearance of a new, less polar ketone spot indicate completion.

-

Work-up and Filtration: Upon completion, add 100 mL of anhydrous diethyl ether to the reaction mixture and stir for an additional 15 minutes. Set up a short column or a fritted glass funnel with a pad of silica gel or Celite® (~2-3 inches thick) over a layer of sand.

-

Purification: Filter the reaction slurry through the pad, washing thoroughly with diethyl ether until the filtrate runs clear. This step is crucial to remove the chromium byproducts.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 1-(3,4-dichlorophenyl)propan-1-one.

-

Final Purification (Optional but Recommended): For high purity, the crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., 95:5 to 90:10).

-

Characterization: Obtain the mass of the purified product and calculate the yield. Characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm structure and purity.

Part B: Reductive Amination of 1-(3,4-dichlorophenyl)propan-1-one

Principle: This procedure employs a direct reductive amination using aqueous ammonia as the nitrogen source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent. NaBH₃CN is a selective reducing agent that is stable in mildly acidic to neutral conditions and preferentially reduces the protonated imine intermediate over the ketone starting material.[4]

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-(3,4-dichlorophenyl)propan-1-one | 203.06 | 4.00 g | 19.70 | Starting Ketone (1.0 eq) |

| Ammonium Acetate (NH₄OAc) | 77.08 | 15.18 g | 197.0 | Ammonia Source & Buffer (10 eq) |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.86 g | 29.55 | Reducing Agent (1.5 eq) |

| Methanol (MeOH) | 32.04 | 100 mL | N/A | Reaction Solvent |

| Diethyl Ether | 74.12 | As needed | N/A | Extraction Solvent |

| 2 M Hydrochloric Acid (HCl) | 36.46 | As needed | N/A | For pH adjustment (acidification) |

| 3 M Sodium Hydroxide (NaOH) | 40.00 | As needed | N/A | For pH adjustment (basification) |

| Saturated Sodium Chloride (Brine) | N/A | As needed | N/A | For washing |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | N/A | Drying Agent |

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(3,4-dichlorophenyl)propan-1-one (4.00 g, 19.70 mmol) and ammonium acetate (15.18 g, 197.0 mmol) in 100 mL of methanol. Stir until all solids are dissolved.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.86 g, 29.55 mmol) to the solution in small portions over 5 minutes. Caution: NaBH₃CN is highly toxic. Handle with care.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH) or LC-MS. The reaction is typically complete in 12-24 hours.

-

Quenching and Solvent Removal: Once the reaction is complete, carefully remove the methanol under reduced pressure.

-

Aqueous Work-up (Acid/Base Extraction):

-

Redissolve the residue in ~100 mL of diethyl ether and ~50 mL of water.

-

Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to pH ~2 with 2 M HCl. This protonates the product amine, making it water-soluble, while unreacted ketone remains in the ether layer.

-

Separate the layers and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any remaining non-basic impurities.

-

Cool the acidic aqueous layer in an ice bath and carefully basify to pH >11 with 3 M NaOH. This deprotonates the amine, making it soluble in organic solvents.

-

Extract the free amine product with diethyl ether or ethyl acetate (3 x 75 mL).

-

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-(3,4-Dichlorophenyl)propan-1-amine as an oil.

-

Purification (Optional): If necessary, the product can be purified by column chromatography on silica gel using a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 95:4.5:0.5) or by vacuum distillation.

-

Characterization: Determine the final mass and calculate the yield. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

References

-

Bäuerle, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem. Available at: [Link][5]

-

Clark, J. (2015). Oxidising alcohols to make aldehydes and ketones. Chemguide. Available at: [Link][1]

-

Höhne, M., et al. (2019). Asymmetric Reduction of C=N Bonds by Imine Reductases and Reductive Aminases. In Pharmaceutical Biocatalysis. Available at: [Link]

-

Koreeda, M. (2011). Experiment 2. Oxidation of an Alcohol. University of Michigan, Department of Chemistry. Available at: [Link]

-

Li, G., et al. (2020). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available at: [Link][3]

-

StudyMind. (n.d.). Alcohol oxidation (A-Level Chemistry). StudyMind. Available at: [Link]

-

Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Taylor & Francis Online. Available at: [Link][4]

-

Various Authors. (2023). The Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link][2][7]

-

Various Authors. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. Available at: [Link][6]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. studymind.co.uk [studymind.co.uk]

Application Notes and Protocols for the Catalytic Hydrogenation of Dichlorophenyl Propanone to Dichlorophenyl Propanol

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Synthesis of Chiral Dichlorophenyl Propanol

The synthesis of optically active dichlorophenyl propanol derivatives is of significant interest in the pharmaceutical and agrochemical industries, as these compounds often serve as crucial chiral building blocks for more complex molecules. Catalytic asymmetric hydrogenation of the corresponding prochiral dichlorophenyl propanone offers a direct, atom-economical, and elegant route to these valuable chiral alcohols. This method avoids the use of stoichiometric chiral reagents and often proceeds with high efficiency and enantioselectivity.

This guide provides an in-depth exploration of the catalytic hydrogenation methods for the synthesis of dichlorophenyl propanol, with a focus on asymmetric hydrogenation using state-of-the-art transition metal catalysts. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.

Core Concepts in Asymmetric Hydrogenation

The enantioselective reduction of a ketone to a chiral secondary alcohol is a cornerstone of modern organic synthesis. The most successful and widely adopted methods rely on transition metal catalysts, primarily those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), in combination with chiral ligands.

The Noyori-Type Catalysts: A Paradigm of Efficiency

A significant breakthrough in this field was the development of Ruthenium(II) catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN) by Nobel laureate Ryoji Noyori and his coworkers.[1] These catalysts operate via a "metal-ligand bifunctional" mechanism, where the substrate is not required to coordinate directly to the metal center.[1] Instead, the reaction is believed to proceed through a six-membered pericyclic transition state where a hydride from the metal and a proton from the amine ligand are transferred to the carbonyl group of the ketone.[2] This outer-sphere mechanism is particularly effective for the hydrogenation of a wide range of unfunctionalized ketones.[1]

The general catalytic cycle for a Noyori-type hydrogenation is depicted below:

Caption: Noyori-type asymmetric hydrogenation cycle.

Key Considerations for Dichlorophenyl Propanone Hydrogenation

When applying catalytic hydrogenation to dichlorophenyl propanone, two key challenges must be addressed:

-

Enantioselectivity: Achieving high enantiomeric excess (ee) is paramount. This is primarily controlled by the choice of the chiral catalyst system, including the metal center and the chiral ligands. The interaction between the substrate and the chiral environment of the catalyst in the transition state dictates the facial selectivity of the hydride attack.

-

Chemoselectivity and the Risk of Dehalogenation: The presence of two chlorine atoms on the aromatic ring introduces the potential for a significant side reaction: hydrodehalogenation, where the C-Cl bonds are cleaved and replaced by C-H bonds.[3] This is a common issue in the hydrogenation of halogenated aromatic compounds.[3] The choice of catalyst, solvent, and reaction conditions plays a critical role in minimizing this undesired side reaction. Palladium-based catalysts, for instance, are often used for dehalogenation reactions, and thus might be less suitable for this particular transformation if the goal is to preserve the chlorine substituents.[3] Ruthenium and Rhodium catalysts often exhibit better chemoselectivity in this regard.

Experimental Protocols

The following protocols are model procedures based on the successful asymmetric hydrogenation of structurally similar chloro-substituted acetophenones. Researchers should consider these as starting points and optimize the conditions for their specific dichlorophenyl propanone substrate.

Protocol 1: Asymmetric Hydrogenation using a Noyori-type Ruthenium Catalyst

This protocol is adapted from established procedures for the asymmetric hydrogenation of aromatic ketones using a Ru-diphosphine-diamine catalyst.

Materials:

-

Dichlorophenyl propanone substrate

-

[RuCl2{(S)-BINAP}{(S,S)-DPEN}] or a similar chiral Ru catalyst

-

Anhydrous isopropanol (i-PrOH) or methanol (MeOH)

-

Potassium tert-butoxide (t-BuOK) or another suitable base

-

Hydrogen gas (high purity)

-

Standard glassware for inert atmosphere reactions

-

High-pressure hydrogenation reactor (e.g., a Parr shaker)

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the chiral Ruthenium precatalyst (e.g., [RuCl2{(S)-BINAP}{(S,S)-DPEN}]) to a reaction vessel. The catalyst loading should be in the range of 0.01 to 1 mol% relative to the substrate.

-

Reaction Setup: Add the dichlorophenyl propanone substrate to the reaction vessel.

-

Solvent and Base Addition: Add anhydrous isopropanol or methanol as the solvent. The concentration of the substrate is typically in the range of 0.1 to 1 M. Then, add a solution of potassium tert-butoxide in the same solvent. The amount of base is crucial and should be carefully optimized, typically ranging from 1 to 10 mol% relative to the substrate.

-

Hydrogenation: Seal the reaction vessel and transfer it to the high-pressure reactor. Purge the reactor several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 10-50 atm).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by techniques such as TLC, GC, or HPLC.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired dichlorophenyl propanol.

-

Characterization: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., NMR, chiral HPLC or GC).

Caption: Experimental workflow for asymmetric hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation

This method offers an alternative to using high-pressure hydrogen gas, employing a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.

Materials:

-

Dichlorophenyl propanone substrate

-

[RuCl(p-cymene){(S,S)-TsDPEN}] or a similar transfer hydrogenation catalyst

-

Anhydrous isopropanol (serves as both solvent and hydrogen donor) or a mixture of formic acid and triethylamine

-

Anhydrous solvent (if not using isopropanol as the primary solvent, e.g., dichloromethane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flask under an inert atmosphere, dissolve the dichlorophenyl propanone substrate and the catalyst (typically 0.1 to 2 mol%) in anhydrous isopropanol.

-

Reaction Conditions: Heat the mixture to reflux (around 82 °C for isopropanol) with stirring.

-

Monitoring the Reaction: Monitor the reaction progress by TLC, GC, or HPLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification and Characterization: Purify the residue by column chromatography and characterize the product to determine yield and enantiomeric excess.

Data Presentation: Expected Performance

| Substrate | Catalyst System | S/C Ratio | H2 Pressure (atm) | Temp (°C) | Time (h) | Solvent | Yield (%) | ee (%) | Reference |

| m-Chloroacetophenone | RuCl2[(S)-xylbinap][(S)-daipen] + t-BuOK | 2000 | 8 | 30 | 12 | i-PrOH | >99 | 98 (R) | TCI[4] |

| α-Chloroacetophenone | Ru(OTf) | 1000 | 10 | RT | 10 | MeOH | - | 96 (R) | Noyori et al.[2] |

Troubleshooting and Optimization

-

Low Conversion: Increase catalyst loading, temperature, or hydrogen pressure. Ensure the catalyst is active and the reagents are anhydrous.

-

Low Enantioselectivity: Screen different chiral ligands and solvents. The choice of base and its concentration can also significantly impact enantioselectivity.

-

Dehalogenation: If dehalogenation is observed, try milder reaction conditions (lower temperature and pressure). Screening different catalysts (e.g., moving from a more active to a less active but more selective catalyst) can also be beneficial. The use of certain additives to suppress hydrodehalogenation can also be explored.

Conclusion

Catalytic asymmetric hydrogenation is a powerful and versatile tool for the synthesis of chiral dichlorophenyl propanols. The Noyori-type ruthenium catalysts, in particular, offer a reliable platform for achieving high yields and enantioselectivities. Careful optimization of the catalyst system, solvent, base, and reaction conditions is crucial to address the specific challenges posed by the dichlorophenyl propanone substrate, most notably the potential for dehalogenation. The protocols and data presented in this guide provide a solid foundation for researchers to develop efficient and selective synthetic routes to these important chiral molecules.

References

-

Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Online]. Available: [Link]

-

Dub, P. A., & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. JACS Au, 1(5), 549-561. Available: [Link]

-

Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available: [Link]

-

Pellissier, H. (2015). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 44(35), 15462-15475. Available: [Link]

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Online]. Available: [Link]

-

Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. Available: [Link]

-

Alonso, D. A., et al. (2008). Enantioselectivity during hydrogenation of acetophenone catalyzed by Ru-complexes. ResearchGate. Available: [Link]

-

Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. Available: [Link]

-

Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612. Available: [Link]

-

Wills, M., & Matharu, D. S. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Catalysts, 11(11), 1378. Available: [Link]

-

Li, H., et al. (2021). Enhanced selective hydrogenation of acetophenone over KIT-6 supported Pd–MOx (M = Fe, Co, Ni) hybrid nanostructures. Catalysis Science & Technology, 11(2), 528-537. Available: [Link]

-

Blackmond, D. G. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(2), 71-76. Available: [Link]

Sources

- 1. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

Optimization of Oxidative Transformations for 1-(3,4-Dichlorophenyl)propan-1-ol: A Comparative Guide

Executive Summary & Substrate Analysis

This Application Note details the oxidative transformation of 1-(3,4-Dichlorophenyl)propan-1-ol (Substrate 1 ) to 1-(3,4-Dichlorophenyl)propan-1-one (Product 2 ). This transformation is a critical step in the synthesis of various cathinone derivatives and antidepressant analogs.

Substrate Specificity: The "3,4-Dichloro" Effect

The substrate is a secondary benzylic alcohol. While benzylic alcohols are generally facile to oxidize due to the stability of the benzylic radical/cation intermediates, the presence of two chlorine atoms at the 3 and 4 positions introduces specific electronic constraints:

-

Electronic Deactivation: The inductive electron-withdrawing nature of the dichloro-substitution decreases the electron density of the aromatic ring.

-

Impact on MnO₂: Manganese dioxide oxidations typically proceed faster with electron-rich rings. Consequently, this specific substrate requires Activated MnO₂ and potentially elevated temperatures (reflux) compared to unsubstituted benzyl alcohol.

-

Impact on Radical Stability: In radical-mediated pathways (e.g., TEMPO), the substitution is well-tolerated, often preventing side reactions like ring chlorination that can occur with electron-rich substrates.

Strategic Reagent Selection

We evaluate three distinct oxidative methodologies ranging from classical laboratory techniques to scalable green chemistry.

| Feature | Method A: Activated MnO₂ | Method B: Jones Oxidation (CrVI) | Method C: TEMPO/NaOCl (Anelli) |

| Mechanism | Radical adsorption/heterogeneous | Chromate ester elimination | Oxoammonium catalysis |

| Scale Suitability | Lab (<10g) | Lab to Pilot (Waste issues) | Process/Manufacturing (>1kg) |

| Selectivity | High (Chemo-selective) | Moderate (Acidic conditions) | High |

| Green Metric | Poor (High mass intensity) | Very Poor (Toxic Cr waste) | Excellent (Catalytic, Aqueous) |

| Reaction Time | Slow (12–24 h) | Fast (<1 h) | Fast (<2 h) |

Decision Framework

The following decision tree illustrates the logic for selecting the appropriate reagent based on scale and constraints.

Figure 1: Decision matrix for oxidant selection based on scale and chemical sensitivity.

Detailed Protocols

Method A: Activated Manganese Dioxide (MnO₂)

Best for: Small-scale, acid-sensitive substrates, or when simple filtration workup is desired. Caveat: Requires "Activated" reagent. Commercial MnO₂ often fails without activation.

Reagent Preparation (Attenburrow Method)

-

Dissolve MnSO₄·4H₂O (110 g) in H₂O (1.5 L) at 90°C.

-

Add dropwise a solution of KMnO₄ (64 g) in H₂O (1 L) with vigorous stirring.

-

Continue stirring at 90°C for 1 hour.

-

Filter the precipitate, wash with water until pH is neutral.

-

Critical Step: Dry at 120–130°C for 12–24 hours. Insufficient drying leads to poor activity.

Oxidation Protocol

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(3,4-Dichlorophenyl)propan-1-ol (1.0 equiv) in Chloroform (CHCl₃) or Dichloromethane (DCM). Note: CHCl₃ allows for higher reflux temperature, accelerating the reaction for this deactivated substrate.

-

Addition: Add Activated MnO₂ (10–15 equiv by mass). The large excess is necessary due to the surface-area-dependent mechanism.

-

Reaction: Heat to reflux with vigorous stirring. Monitor by TLC (typically 12–24 hours).

-

Workup: Cool to room temperature. Filter the slurry through a pad of Celite. Wash the pad with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the ketone.

Method B: Jones Oxidation (Chromium VI)

Best for: Rapid benchmarking, small scale where toxicity is managed. Mechanism: Formation of a chromate ester followed by E2-like elimination.

Protocol

-

Reagent Prep: Dissolve CrO₃ (26.7 g) in concentrated H₂SO₄ (23 mL) and dilute with water to 100 mL.

-

Setup: Dissolve the alcohol (1.0 equiv) in Acetone (0.1 M concentration). Cool the solution to 0°C in an ice bath.

-

Addition: Add Jones reagent dropwise.

-

Visual Indicator: The solution will turn from orange (Cr⁶⁺) to green (Cr³⁺).[1]

-

End Point: Persisting orange color indicates excess oxidant and reaction completion.

-

-

Quench: Add Isopropanol (drops) until the solution returns to green (consumes excess Cr⁶⁺).

-

Workup: Decant the acetone layer. Dilute with water and extract with Ethyl Acetate or Ether. Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.

-

Safety Note: Chromium(VI) is a known carcinogen.[2] All waste must be segregated as heavy metal waste.

Method C: TEMPO-Catalyzed Oxidation (Anelli Protocol)

Best for: Process scale-up, green chemistry, high yield. Mechanism: An oxoammonium species acts as the oxidant and is regenerated in situ by NaOCl (bleach).

Mechanistic Pathway

The catalytic cycle relies on the continuous regeneration of the active oxoammonium ion.

Figure 2: The catalytic cycle of TEMPO oxidation mediated by Sodium Hypochlorite.

Protocol

-

Solvent System: Dissolve 1-(3,4-Dichlorophenyl)propan-1-ol (1.0 equiv) in Dichloromethane (DCM) (3–5 mL/mmol).

-

Catalyst Loading: Add TEMPO (0.01 equiv, 1 mol%) and KBr (0.1 equiv, 10 mol%) dissolved in a minimum amount of water.

-

Temperature: Cool the biphasic mixture to 0–5°C.

-

Buffer: Add aqueous NaHCO₃ to buffer the pH to ~8.6–9.5.

-